Cas no 2171239-46-4 (5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acid)

5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acid is a specialized building block in peptide synthesis and organic chemistry. Its key structural features include a furan-2-carboxylic acid moiety and an Fmoc-protected amine group, making it valuable for solid-phase peptide synthesis (SPPS). The Fmoc group ensures selective deprotection under mild basic conditions, while the furan ring offers potential for further functionalization. This compound is particularly useful for introducing carboxylic acid functionality into peptide chains or as a precursor for heterocyclic modifications. Its stereochemical purity (R-configuration) is critical for applications requiring chiral specificity. The molecule's design balances reactivity and stability, facilitating controlled incorporation into complex molecular architectures.
5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acid structure
2171239-46-4 structure
商品名:5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acid
CAS番号:2171239-46-4
MF:C25H24N2O6
メガワット:448.467866897583
CID:6405037
PubChem ID:165555347

5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acid
    • EN300-1549220
    • 2171239-46-4
    • 5-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}furan-2-carboxylic acid
    • インチ: 1S/C25H24N2O6/c1-15(12-23(28)26-13-16-10-11-22(33-16)24(29)30)27-25(31)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,15,21H,12-14H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t15-/m1/s1
    • InChIKey: WIUYSZWYSQSNCY-OAHLLOKOSA-N
    • ほほえんだ: O(C(N[C@H](C)CC(NCC1=CC=C(C(=O)O)O1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 448.16343649g/mol
  • どういたいしつりょう: 448.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 693
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1549220-5.0g
5-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}furan-2-carboxylic acid
2171239-46-4
5g
$9769.0 2023-06-05
Enamine
EN300-1549220-0.25g
5-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}furan-2-carboxylic acid
2171239-46-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1549220-100mg
5-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}furan-2-carboxylic acid
2171239-46-4
100mg
$2963.0 2023-09-25
Enamine
EN300-1549220-50mg
5-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}furan-2-carboxylic acid
2171239-46-4
50mg
$2829.0 2023-09-25
Enamine
EN300-1549220-5000mg
5-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}furan-2-carboxylic acid
2171239-46-4
5000mg
$9769.0 2023-09-25
Enamine
EN300-1549220-1000mg
5-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}furan-2-carboxylic acid
2171239-46-4
1000mg
$3368.0 2023-09-25
Enamine
EN300-1549220-10000mg
5-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}furan-2-carboxylic acid
2171239-46-4
10000mg
$14487.0 2023-09-25
Enamine
EN300-1549220-500mg
5-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}furan-2-carboxylic acid
2171239-46-4
500mg
$3233.0 2023-09-25
Enamine
EN300-1549220-2.5g
5-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}furan-2-carboxylic acid
2171239-46-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1549220-0.5g
5-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}furan-2-carboxylic acid
2171239-46-4
0.5g
$3233.0 2023-06-05

5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acid 関連文献

5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acidに関する追加情報

5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acid: A Comprehensive Overview

The compound 5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acid, with the CAS number 2171239-46-4, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which includes a furan ring, a carboxylic acid group, and an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group. The presence of these functional groups makes it a versatile building block for various applications, particularly in drug discovery and chemical synthesis.

The structure of this compound is characterized by a furan ring at the core, which is substituted at the 2-position with a carboxylic acid group. The 5-position of the furan ring is substituted with a butanamide group that is further modified with an Fmoc protecting group. The stereochemistry at the 3-position of the butanamide chain is R, which is critical for its biological activity and selectivity. This stereochemistry ensures that the compound can interact with specific biological targets, such as enzymes or receptors, in a highly selective manner.

The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests that it may play a role in controlling the reactivity of the amide bond during synthesis. Recent studies have shown that Fmoc groups can also influence the solubility and stability of compounds in various solvents, making them ideal for use in drug delivery systems. The use of Fmoc protection has been extensively explored in recent years, particularly in the context of solid-phase peptide synthesis (SPPS), where it has enabled the efficient synthesis of complex peptides and proteins.

The furan ring in this compound is a key structural element that contributes to its unique properties. Furan derivatives are known for their aromaticity and ability to participate in various chemical reactions, such as Diels-Alder reactions and electrophilic substitutions. The substitution pattern on the furan ring can significantly influence its reactivity and selectivity. In this case, the substitution at both the 2 and 5 positions creates a highly functionalized molecule that can serve as a platform for further chemical modifications.

Recent research has focused on the potential applications of this compound in drug discovery. Its structure suggests that it could act as a lead compound for developing new therapeutic agents targeting specific biological pathways. For instance, the presence of an amide bond and an Fmoc group makes it a promising candidate for use in peptide-based drugs or as a component in larger macromolecular structures. Additionally, the furan ring could potentially serve as a scaffold for incorporating additional functional groups or bioactive moieties.

In terms of synthesis, this compound can be prepared through a multi-step process involving peptide coupling reactions, protection/deprotection strategies, and purification techniques. The use of Fmoc protection allows for precise control over the reactivity of the amide bond during synthesis, ensuring high yields and purity. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing such compounds, reducing waste and improving sustainability.

The biological activity of this compound has been studied extensively in vitro and in vivo models. Initial studies have shown that it exhibits moderate activity against certain enzymes and cellular targets, suggesting potential applications in treating various diseases. However, further research is needed to fully understand its pharmacokinetics, toxicity profile, and efficacy in clinical settings.

In conclusion, 5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acid represents a valuable addition to the arsenal of tools available to chemists and pharmacologists. Its unique structure, functional groups, and stereochemistry make it an ideal candidate for exploring new avenues in drug discovery and chemical synthesis. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.

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